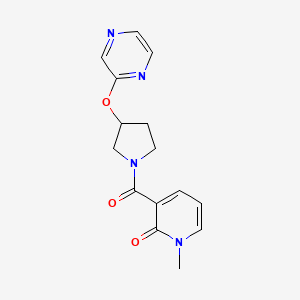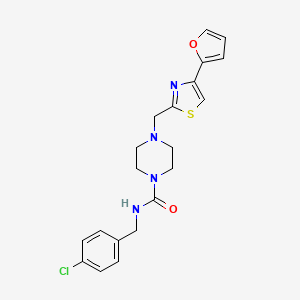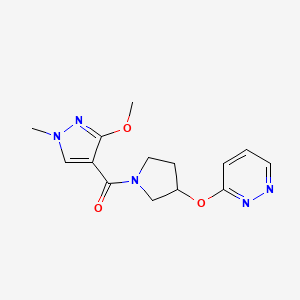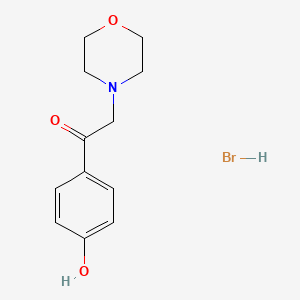
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group and a morpholinyl group attached to an ethanone backbone, with a hydrobromide salt form. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
準備方法
The synthesis of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyacetophenone and morpholine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Intermediate: The initial reaction between 4-hydroxyacetophenone and morpholine forms an intermediate product.
Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to form the hydrobromide salt of the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethanone group can be reduced to form alcohol derivatives.
Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the morpholinyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(4-Hydroxyphenyl)-2-(4-morpholinyl)ethanone hydrobromide can be compared with similar compounds such as:
4-Hydroxyacetophenone: Lacks the morpholinyl group and has different reactivity.
Morpholine: Lacks the hydroxyphenyl group and has different applications.
1-(4-Hydroxyphenyl)-2-(4-piperidinyl)ethanone: Similar structure but with a piperidinyl group instead of a morpholinyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combined functional groups, which provide a versatile platform for various applications.
特性
IUPAC Name |
1-(4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.BrH/c14-11-3-1-10(2-4-11)12(15)9-13-5-7-16-8-6-13;/h1-4,14H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCJLNNARRIOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
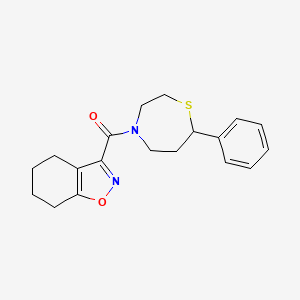
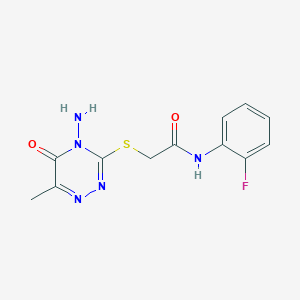
![3,6-diethyl 2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2954650.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate](/img/structure/B2954651.png)
